Cas no 10038-08-1 (Benzene,[dichloro[(phenylmethyl)sulfonyl]methyl]-)

Benzene,[dichloro[(phenylmethyl)sulfonyl]methyl]- structure
10038-08-1 structure
Product name:Benzene,[dichloro[(phenylmethyl)sulfonyl]methyl]-
CAS No:10038-08-1
MF:C14H12Cl2O2S
MW:315.214880943298
CID:144895
PubChem ID:269263

Benzene,[dichloro[(phenylmethyl)sulfonyl]methyl]- Chemical and Physical Properties

Names and Identifiers

    • Benzene,[dichloro[(phenylmethyl)sulfonyl]methyl]-
    • (benzylsulfonyl-dichloro-methyl)benzene
    • [dichloro(phenyl)methyl]sulfonylmethylbenzene
    • Sulfone,benzyl a,a-dichlorobenzyl (7CI,8CI)
    • NSC 109919
    • {[Dichloro(phenyl)methanesulfonyl]methyl}benzene
    • NSC109919
    • [(benzylsulfonyl)(dichloro)methyl]benzene
    • (benzylsulfonyl-dichloromethyl)benzene
    • MTTPKLOSMYAEAE-UHFFFAOYSA-N
    • ([[DICHLORO(PHENYL)METHYL]SULFONYL]METHYL)BENZENE
    • NSC-109919
    • DTXSID70905452
    • benzyl dichloro(phenyl)methyl sulfone
    • AKOS024329079
    • ((Benzylsulfonyl)dichloromethyl)benzene
    • 10038-08-1
    • Inchi: InChI=1S/C14H12Cl2O2S/c15-14(16,13-9-5-2-6-10-13)19(17,18)11-12-7-3-1-4-8-12/h1-10H,11H2
    • InChI Key: MTTPKLOSMYAEAE-UHFFFAOYSA-N
    • SMILES: ClC(C1C=CC=CC=1)(Cl)S(CC1C=CC=CC=1)(=O)=O

Computed Properties

  • Exact Mass: 313.99366
  • Monoisotopic Mass: 313.994
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 4
  • Complexity: 375
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.8
  • Topological Polar Surface Area: 42.5Ų

Experimental Properties

  • Density: 1.384
  • Boiling Point: 475.3°Cat760mmHg
  • Flash Point: 241.3°C
  • Refractive Index: 1.612
  • PSA: 34.14
  • LogP: 4.97030

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